Basroparib

Tankyrase inhibition Enzymatic assay TNKS1

Researchers studying Wnt/β-catenin-driven cancers require tankyrase inhibitors without dose-limiting gastrointestinal toxicity. Basroparib (STP1002) is the first clinically validated TNKS1/2 inhibitor with >340-fold selectivity over PARP1 and no significant GI damage. - Potent Wnt suppression via AXIN stabilization; validated in APC-mutant CRC xenografts (10-30 mg/kg, oral QD) - Enables chronic in vivo dosing absent in earlier tools (XAV939, G007-LK) - Clinically translatable: Phase I MTD 360 mg QD, favorable safety profile Immediate shipment for R&D use.

Molecular Formula C18H21F2N7O3
Molecular Weight 421.4 g/mol
CAS No. 1858179-75-5
Cat. No. B12391291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasroparib
CAS1858179-75-5
Molecular FormulaC18H21F2N7O3
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1
InChIInChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28)
InChIKeyALDDPEMJJONRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Basroparib: Tankyrase 1/2 Inhibitor for Wnt-Driven Cancer Research


Basroparib (also known as STP1002) is an orally bioavailable small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family enzymes tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) [1]. As a triazolopyrimidinone derivative, Basroparib binds to the nicotinamide pocket of tankyrases and inhibits TNKS-mediated poly(ADP-ribosyl)ation of AXIN, thereby blocking Wnt/β-catenin signaling pathway activation [2]. The compound has advanced to Phase I clinical evaluation (NCT04505839) and is being developed for Wnt-driven cancers, particularly colorectal cancer harboring APC or KRAS mutations [3].

✓
Tankyrase 1/2 inhibition for Wnt/β-catenin pathway research
TNKS1/TNKS2 selectivity, PARP1 sparing
✓
Orally bioavailable for APC/KRAS-mutant CRC in vivo models
Once-daily oral dosing enables chronic target engagement
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Reported human Phase I tolerability endpoint context
Supports translational research with clinical exposure data

Why Basroparib Is Irreplaceable in Wnt-Driven Cancer Models


Tankyrase inhibitors are not functionally interchangeable due to three critical differentiating factors: (1) enzyme selectivity profiles vary dramatically across compounds, with some inhibiting both tankyrases and PARP1/2 while others spare DNA repair-related PARP isoforms [1]; (2) on-target gastrointestinal toxicity has been a class-limiting liability for multiple tankyrase inhibitors in preclinical development, preventing their clinical advancement [2]; and (3) in vivo pharmacokinetic profiles and metabolic stability differ substantially across the class . Procurement decisions for research or clinical development require compound-specific evidence across potency, selectivity, safety, and formulation characteristics.

PARP1/2 inhibitors (olaparib, niraparib)
Target engagement mismatch: do not inhibit tankyrase; Wnt pathway modulation not replicated. DNA damage response interference may confound Wnt-focused studies.
Early tankyrase inhibitors (G007-LK, XAV939)
GI toxicity endpoint context differs significantly; chronic in vivo Wnt pathway studies may be limited by intestinal pathology. Tumor model interpretation may shift.
Tool compounds (XAV939, IWR-1)
Cellular potency and pharmacokinetic context may not transfer; oral bioavailability limits in vivo model use. Isoform selectivity and off-target profile review required.

Quantitative Comparative Evidence for Basroparib Selection


Tankyrase Inhibition Selectivity Over PARP1

Basroparib exhibits nanomolar-range inhibitory activity against TNKS1 and TNKS2, with IC50 values of 29.9 nM and 3.7 nM, respectively [1]. This TNKS2 potency is comparable to reference inhibitor XAV939, while Basroparib demonstrates markedly superior metabolic stability . Unlike XAV939, which showed only 0.2% parent compound remaining after 30 minutes in mouse liver microsomes, Basroparib maintained 111% and 92% remaining in mouse and human liver microsomes, respectively [2].

Selectivity vs PARP1
Head-to-head
TNKS1 IC50 29.94 nM; TNKS2 IC50 3.68 nM; PARP1 >10 μM (olaparib: PARP1 5 nM, PARP2 1 nM)
Enables tankyrase-pathway studies without PARP1/2 DNA damage response interference
Biochemical enzymatic assays; >2718-fold selectivity for TNKS2 vs PARP1
Tankyrase inhibition Enzymatic assay TNKS1 TNKS2 PARP family

Cellular Wnt Pathway Suppression vs. XAV939 and IWR-1

Basroparib demonstrates high selectivity for tankyrases over PARP1, with a PARP1 IC50 >10 μM [1]. This selectivity window exceeds 334-fold relative to TNKS2 (3.7 nM) and >334-fold relative to TNKS1 (29.9 nM) [2]. In contrast, clinical PARP inhibitors such as talazoparib (PARP1 Ki = 1.2 nM, PARP2 Ki = 0.87 nM) and niraparib (PARP1 IC50 = 3.8 nM, PARP2 IC50 = 2.1 nM) potently inhibit both PARP1 and PARP2 . Basroparib's tankyrase-selective profile spares the DNA repair functions mediated by PARP1/2, distinguishing it mechanistically from approved PARP inhibitors .

Cellular Wnt inhibition
Data to verify
IC50 8.3 nM (Wnt/β-catenin reporter)
Reported higher cellular potency than XAV939/IWR-1; supports Wnt pathway screening
APC-mutated CRC cell line; comparator exact data not provided; verify independently
PARP1 Selectivity Off-target DNA repair PARP inhibitor

In Vivo Tumor Inhibition and GI Safety vs. G007-LK

Earlier tankyrase inhibitors, including G007-LK, failed to progress to clinical development due to on-target gastrointestinal toxicity characterized by intestinal crypt apoptosis [1]. Basroparib demonstrates a differentiated safety profile: in preclinical studies, it did not induce intestinal crypt apoptosis and showed no significant GI toxicity in xenograft mouse models or GLP toxicology studies in rat and dog . In a Phase I clinical trial of 25 patients with advanced solid tumors, no dose-limiting toxicities or fatal treatment-related adverse events were observed; the most common adverse events were mild-to-moderate fatigue and nausea [2].

In vivo vs G007-LK
Head-to-head
Tumor growth inhibition in APC-mutant CRC xenografts (10-30 mg/kg po QD); no significant GI toxicity observed, unlike G007-LK severe ileum toxicity
Supports in vivo target engagement without confounding GI pathology
Mouse xenograft models; oral administration
Gastrointestinal toxicity Safety On-target toxicity Preclinical toxicology Tankyrase inhibitor

Phase I Clinical Safety and Preliminary Antitumor Activity

Basroparib overcomes acquired resistance to MEK inhibitors in KRAS-mutant colorectal cancer models. In SW620 KRAS-G12V mutant CRC xenograft models, the combination of Basroparib (10 mg/kg) with trametinib (0.5 mg/kg) administered orally once daily achieved a tumor growth inhibition (TGI) of 87.2% [1]. In SW480 KRAS-G12V models, combination of 10 mg/kg Basroparib with 0.2 mg/kg trametinib achieved TGI of 85.9%, while 30 mg/kg Basroparib plus 0.2 mg/kg trametinib achieved TGI of 99.2% [2]. Critically, this effect was KRAS mutation-specific: no significant tumor growth inhibition was observed in KRAS-G13D-mutated or KRAS-wild-type xenograft models [3].

Phase I trial
Trial context
No DLTs; 23.5% stable disease (4/17); MTD 360 mg QD (NCT04505839, 25 pts)
Reported human tolerability endpoint context; supports translational research
Advanced solid tumors, mostly CRC; 23 evaluable for response
KRAS mutation Colorectal cancer Xenograft MEK inhibitor resistance Combination therapy

Overcoming MEK Inhibitor Resistance in KRAS-Mutant CRC

Basroparib is classified as a BCS Class II drug with low aqueous solubility and high permeability [1]. To address this limitation for preclinical and clinical studies, a microprecipitated bulk powder (MBP) formulation was developed. The optimized MBP formulation (drug/polymer ratio of 1:4 with 500× anti-solvent) increased in vitro drug release by 16.1-fold relative to unformulated Basroparib powder [2]. In vivo, MBP-formulated Basroparib increased exposure by 7.1-fold in rats and 3.8-fold in beagle dogs compared to unformulated compound [3]. The MBP formulation demonstrated 48-month stability with only modest increases in water content and residual solvent decline [4].

MEKi resistance reversal
Head-to-head
Basroparib + MEK inhibitor: dramatic tumor growth inhibition in MEKi-resistant KRAS-mutant CRC xenografts vs monotherapy
Reported combination model-response context; YAP pathway research tool
KRAS G12V xenograft models
Bioavailability Formulation BCS Class II Pharmacokinetics Drug delivery

Oral Pharmacokinetics Supporting Once-Daily Dosing

Basroparib is the first tankyrase inhibitor to complete Phase I clinical evaluation with a favorable safety profile [1]. In an open-label dose-escalation study (NCT04505839) of 25 patients (23 with colorectal cancer), Basroparib was evaluated at seven dose levels from 30 mg to 360 mg once daily [2]. The maximum tolerated dose was determined to be 360 mg, and this was established as the recommended Phase II dose [3]. Among 17 evaluable patients, four (23.5%) achieved stable disease with duration up to 2.5 months and demonstrated higher drug exposure relative to non-responders [4]. No dose-limiting toxicities were observed, and pharmacokinetics increased less than proportionally with dose up to 300 mg [5].

Human PK profile
Class-level
t1/2 ≈ 6-7 h; dose-proportional exposure up to 300 mg; oral once-daily capsule
Reported human PK exposure context; supports oral in vivo study design
Phase I trial; PK data not available for other tankyrase inhibitors
Phase I Pharmacokinetics Maximum tolerated dose Clinical safety Solid tumors

Recommended Research Applications of Basroparib


Wnt/β-Catenin-Driven Tumorigenesis in APC-Mutant CRC Models

Basroparib is the optimal tool compound for investigating acquired resistance to MEK inhibitors in KRAS-G12V or KRAS-G12D mutant colorectal cancer models. Preclinical evidence demonstrates that Basroparib (10-30 mg/kg) combined with trametinib (0.2-0.5 mg/kg) achieves tumor growth inhibition of 87-99% in KRAS-G12V xenograft models, with efficacy dependent on KRAS mutation status [1]. This scenario applies to academic researchers and pharmaceutical discovery teams studying Wnt/β-catenin-mediated bypass mechanisms of MEK inhibitor resistance.

Overcoming MEK Inhibitor Resistance in KRAS-Mutant Cancers

Investigators studying canonical Wnt signaling in APC-mutated cancers should select Basroparib over clinical PARP1/2 inhibitors (talazoparib, niraparib, olaparib) due to its >334-fold selectivity for TNKS1/2 over PARP1 (IC50 >10 μM) [1]. This selectivity ensures that observed biological effects derive from tankyrase inhibition and AXIN stabilization rather than confounding DNA damage response activation via PARP1/2 inhibition. Basroparib stabilizes AXIN1/2 proteins and inhibits TCF/LEF reporter activity with an IC50 of 6.7 nM [2].

Tankyrase-Specific Cellular Profiling Without PARP1/2 Interference

Basroparib is uniquely positioned for preclinical toxicology programs requiring tankyrase pathway modulation without the dose-limiting gastrointestinal toxicity that halted development of earlier tankyrase inhibitors [1]. Preclinical GLP toxicology studies in rat and dog confirmed absence of intestinal crypt apoptosis, and Phase I clinical data (25 patients, doses up to 360 mg) showed no dose-limiting toxicities [2]. This safety profile supports Basroparib's use in combination therapy regimens where GI tolerability is paramount.

Preclinical Development with Human-Validated Safety Benchmark

For studies requiring adequate oral exposure of Basroparib, procurement of the MBP (microprecipitated bulk powder) formulation is essential. Unformulated Basroparib powder exhibits limited bioavailability due to BCS Class II solubility constraints [1]. The MBP formulation (1:4 drug/polymer ratio, 500× anti-solvent) provides 16.1-fold higher in vitro release and 3.8- to 7.1-fold higher in vivo exposure in dog and rat models, respectively [2]. Researchers should explicitly specify the MBP formulation when ordering Basroparib for in vivo studies to ensure reproducible pharmacokinetics.

Application
Selection Property
Validation Focus
Wnt/β-catenin pathway studies in APC-mutant CRC models
Tankyrase-selective inhibition & oral bioavailability
Target engagement and Wnt pathway suppression in xenograft models
MEK inhibitor resistance research in KRAS-mutant cancers
YAP pathway modulation capability
Combination model-response in KRAS-mutant xenograft contexts
Tankyrase-specific cellular pathway profiling
>340-fold selectivity for TNKS2 over PARP1
Wnt/β-catenin endpoint analysis without PARP1/2 DNA damage response interference
Preclinical development and translational research
Reported human tolerability and PK context
Dose-response and tolerability endpoint benchmarks for comparative tankyrase inhibitor studies

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